Glucagon receptor antagonists-4

Catalog No.
S539164
CAS No.
1393124-08-7
M.F
C26H28F3N3O4
M. Wt
503.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucagon receptor antagonists-4

CAS Number

1393124-08-7

Product Name

Glucagon receptor antagonists-4

IUPAC Name

3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid

Molecular Formula

C26H28F3N3O4

Molecular Weight

503.5 g/mol

InChI

InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1

InChI Key

IBDYYOQKQCCSDP-QFIPXVFZSA-N

SMILES

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C

Solubility

Soluble in DMSO

Synonyms

PF-06291874; PF 06291874; PF06291874; PF-6291874; PF 6291874; PF6291874.

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C

Description

The exact mass of the compound Glucagon receptor antagonists-4 is 503.2032 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

How Glucagon Works

Glucagon is a hormone produced by the pancreas. When blood sugar levels drop, glucagon signals the liver to release glucose, a type of sugar, into the bloodstream. This helps to restore blood sugar levels to a healthy range.

How GRAs Work

GRAs bind to glucagon receptors on liver cells, preventing glucagon from attaching and triggering the release of glucose. This can help to lower blood sugar levels in people with type 2 diabetes.

Research on GRAs for Type 2 Diabetes

Several GRAs are in different stages of clinical development. Researchers are studying the effectiveness and safety of these drugs in people with type 2 diabetes.

  • Early promise: Early research suggests that GRAs may be effective in lowering blood sugar levels. For instance, a study published in Diabetes Care showed that the GRA LY2409021 led to significant reductions in blood sugar levels in patients with type 2 diabetes [].
  • Addressing side effects: Some earlier generation GRAs caused side effects such as elevated liver enzymes and cholesterol levels. Newer GRAs are being designed to avoid these side effects [].

Glucagon receptor antagonist-4, also known as PF-06291874, is a potent, non-peptide compound designed to inhibit the glucagon receptor. This receptor plays a crucial role in glucose metabolism by promoting gluconeogenesis and glycogenolysis in the liver. By blocking this receptor, glucagon receptor antagonist-4 aims to lower blood glucose levels, making it a potential therapeutic agent for managing type 2 diabetes mellitus. The compound has a molecular formula of C26H28F3N3O4 and exhibits high oral bioavailability, which is essential for effective clinical use .

. Notably, a Rh-catalyzed hydrogenation reaction is employed to create essential intermediates. The process typically includes:

  • Formation of Enamines: The initial step involves generating enamines from specific alkenes.
  • Hydrogenation: The enamine undergoes hydrogenation under controlled conditions to yield the desired product.
  • Alkaline Hydrolysis: The resulting compound is subjected to alkaline hydrolysis, leading to the formation of carboxylic acid intermediates.
  • Condensation: Finally, a condensation reaction with 3-(methylamino)propanoic acid produces the active glucagon receptor antagonist .

Glucagon receptor antagonist-4 has demonstrated significant biological activity in preclinical studies. It effectively prevents glucagon-induced increases in blood glucose levels in animal models, with reported doses of 7.5 and 75 mg/kg showing efficacy . Its mechanism of action primarily involves blocking the glucagon receptor, thereby reducing hepatic glucose output and improving glycemic control.

The synthesis of glucagon receptor antagonist-4 employs various methods:

  • Catalytic Hydrogenation: Utilizing Rh complexes with chiral diphosphines to enhance enantioselectivity during hydrogenation.
  • Sequential Reactions: Involves multiple steps including condensation and hydrolysis to achieve the final product.
  • Optimization Techniques: Various ligands are screened to optimize reaction conditions and improve yield and selectivity .

Glucagon receptor antagonist-4 is primarily being investigated for its applications in treating type 2 diabetes mellitus. Its ability to lower fasting plasma glucose levels positions it as a promising candidate in diabetes management strategies. Additionally, its oral bioavailability makes it suitable for convenient administration compared to injectable therapies .

Studies have indicated that glucagon receptor antagonist-4 exhibits high selectivity for the glucagon receptor over other receptors such as the GLP-1 receptor, with a Ki value of 14 nM for the human recombinant glucagon receptor . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Several compounds share similarities with glucagon receptor antagonist-4 in terms of their mechanism of action or therapeutic targets. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionSelectivityNotes
Glucagon-like peptide-1 agonistsStimulate insulin secretionHigh for GLP-1Used primarily for weight management
Dipeptidyl peptidase-4 inhibitorsIncrease incretin levelsModerateFocused on enhancing insulin secretion
Somatostatin analogsInhibit hormone releaseBroadUsed for various endocrine disorders

Glucagon receptor antagonist-4 stands out due to its specific antagonistic action on the glucagon receptor, aimed at reducing glucose production rather than stimulating insulin secretion or affecting other hormonal pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

503.20319087 g/mol

Monoisotopic Mass

503.20319087 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CGY4I8F278

Wikipedia

3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid

Dates

Modify: 2023-08-15

Explore Compound Types